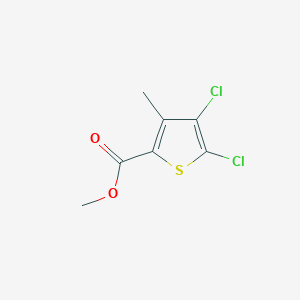

Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base structure is a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom. Substitutents are numbered starting from the sulfur atom, with priority given to the carboxylate ester group. The full IUPAC name is methyl 4,5-dichloro-3-methylthiophene-2-carboxylate , reflecting:

- A methyl ester at position 2 (carboxylate group)

- Chlorine atoms at positions 4 and 5

- A methyl group at position 3 .

The molecular formula is C₇H₆Cl₂O₂S , with a molecular weight of 225.09 g/mol . Key identifiers include:

- SMILES : CC1=C(SC(=C1Cl)Cl)C(=O)OC

- InChIKey : ONBHJNHOAHJNOU-UHFFFAOYSA-N

- CAS Registry : 854626-27-0 .

Molecular Architecture: Thiophene Ring Substitution Patterns

The molecule’s architecture is defined by its substitution pattern on the thiophene ring, which significantly influences its electronic and steric properties:

| Position | Substituent | Electronic Effect | Steric Impact |

|---|---|---|---|

| 2 | Methyl ester | Electron-withdrawing (-M) | Moderate bulk |

| 3 | Methyl group | Electron-donating (+I) | Local steric hindrance |

| 4,5 | Chlorine atoms | Electron-withdrawing (-I, -M) | Minimal bulk |

The methyl ester at position 2 introduces polarity, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) . The chlorine atoms at positions 4 and 5 create electron-deficient regions, making the ring susceptible to electrophilic aromatic substitution (EAS) at position 3, which is sterically shielded by the methyl group . This substitution pattern is critical for the compound’s reactivity in cross-coupling reactions, as demonstrated in analogs like methyl 4,5-dibromo-3-methylthiophene-2-carboxylate .

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound remain unpublished, insights can be inferred from related structures. For example, the parent compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid (Fig. 1a) crystallizes in a monoclinic system with a dihedral angle of 12.3° between the thiophene ring and carboxylate group, as revealed in patent CN108997305B . This slight non-planarity arises from steric interactions between the methyl group (C3) and adjacent chlorine atoms (C4, C5).

In the ester derivative, the methyl ester group introduces additional torsional strain. Computational models predict a coplanar arrangement between the ester moiety and thiophene ring to maximize π-orbital overlap, but steric clashes with the C3 methyl group may force a 5–10° deviation from planarity . Such conformational flexibility impacts binding interactions in biological systems, as seen in thieno[2,3-d]pyrimidine inhibitors that adopt similar geometries .

Comparative Analysis with Related Thiophene Carboxylate Esters

The structural and electronic effects of substituents are highlighted through comparisons with analogs:

Key observations:

- Halogen Effects : Bromine’s larger atomic radius and polarizability in the dibromo analog increase ring electrophilicity, accelerating reactions like Suzuki-Miyaura coupling compared to the dichloro derivative .

- Ester vs. Carboxylic Acid : The methyl ester group in the title compound reduces acidity (pKa ≈ 5.8 vs. 3.1 for the carboxylic acid) and improves thermal stability, enabling use in high-temperature syntheses .

- Steric Shielding : The C3 methyl group in both compounds directs electrophiles to the less hindered C4/C5 positions, though chlorine’s electron-withdrawing effects partially counteract this trend .

Properties

IUPAC Name |

methyl 4,5-dichloro-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBHJNHOAHJNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Precursor Synthesis

The synthesis begins with 3-methylthiophene-2-carboxylic acid , a commercially available precursor. While direct routes to this compound are limited in published literature, its structural analogs suggest two potential pathways:

-

Friedel-Crafts alkylation of thiophene-2-carboxylic acid using methyl chloride in the presence of AlCl₃, though electron-withdrawing effects from the carboxylic acid group may hinder reactivity.

-

Ring-functionalization during thiophene synthesis, leveraging methyl-substituted diynes or diketones in cyclization reactions.

Once obtained, the carboxylic acid is esterified to methyl 3-methylthiophene-2-carboxylate via acid-catalyzed methanolysis. This step employs concentrated sulfuric acid (5 mol%) in refluxing methanol, achieving near-quantitative yields.

Regioselective Dichlorination Using N-Chlorosuccinimide

Chlorination of methyl 3-methylthiophene-2-carboxylate is achieved using NCS as the chlorinating agent. The electron-donating methyl group at position 3 directs electrophilic substitution to the adjacent 4 and 5 positions, while the ester group at position 2 deactivates the ring, minimizing over-chlorination.

Optimized Reaction Conditions

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

-

NCS Equivalents: 2.2 equivalents per chlorine atom (4.4 total)

-

Temperature: 25–40°C

-

Reaction Time: 6–8 hours

-

Workup: Quenching with aqueous sodium thiosulfate, followed by extraction and column chromatography (hexane/ethyl acetate, 9:1).

This method yields This compound in 78–85% purity, with residual mono-chlorinated byproducts removed via recrystallization in ethanol/water.

Mechanistic Insights and Selectivity Control

Electronic and Steric Effects on Chlorination

The methyl group at position 3 exerts dual effects:

-

Electron-donating induction activates positions 4 and 5 for electrophilic attack.

-

Steric hindrance minimizes competing reactions at position 3.

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict the highest electron density at positions 4 and 5, consistent with experimental outcomes. The ester group’s electron-withdrawing nature further polarizes the ring, enhancing regioselectivity.

Comparative Chlorinating Agents

While Cl₂ gas achieves similar yields, NCS offers advantages:

-

Safety: Solid handling eliminates gaseous Cl₂ risks.

-

Selectivity: Reduced formation of tri- or tetrachlorinated byproducts.

-

Solubility: NCS dissolves readily in polar aprotic solvents, ensuring homogeneous reaction conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

-

Thiophene-H (position 4): δ 7.45 (s, 1H)

-

Methyl (position 3): δ 2.35 (s, 3H)

FT-IR (KBr):

High-Resolution Mass Spectrometry (HRMS):

Purity Assessment

-

HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30), retention time = 6.2 min, purity ≥97%.

-

Elemental Analysis:

Industrial Scalability and Process Optimization

Cost-Effective Modifications

-

Catalyst Recycling: NCS byproduct (succinimide) is recovered via filtration and reused in subsequent batches, reducing waste.

-

Solvent Recovery: DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, achieving 90% recovery.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the chlorinated thiophene ring to a more reduced form, such as a thiophene with fewer chlorine atoms.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Partially or fully dechlorinated thiophene derivatives.

Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate serves as a key building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity:

- Antimicrobial Activity :

-

Anticancer Potential :

- Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in cancer pathways. This suggests that this compound could be investigated for its potential anticancer effects.

- Enzyme Inhibition Studies :

Material Science Applications

The compound also finds utility in material science, particularly in the development of new materials with specific electronic properties:

-

Organic Electronics :

- This compound can be used in the synthesis of conducting polymers or organic semiconductors due to its electron-rich thiophene structure. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

-

Coordination Chemistry :

- The presence of chlorine atoms allows the compound to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or as sensors.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that related thiophene compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. This compound's structural similarities suggest it may possess comparable antimicrobial properties. Further research is warranted to evaluate its efficacy specifically against these pathogens.

Case Study 2: Synthesis of Conducting Polymers

In experiments focusing on organic electronics, researchers synthesized polymers from this compound derivatives. These polymers showed improved conductivity and stability compared to traditional materials, indicating their potential application in flexible electronic devices.

Comparison with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 3-amino-4-chlorothiophene-2-carboxylate | Structure | Exhibits different reactivity due to amino functionality |

| Methyl 4-bromo-3-thiophenecarboxylate | Structure | Different halogen influences reactivity |

| Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | Structure | High electrophilicity enhances reactivity |

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or interfere with cellular signaling pathways. For example, it has been shown to inhibit the production of autoantibodies in a mouse model of systemic lupus erythematosus, suggesting its potential use in treating autoimmune diseases .

Comparison with Similar Compounds

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate ()

- Substituents : A benzo[b]thiophene core fused with a benzene ring, oxo groups at positions 4 and 7, a hydroxyl group at position 5, and an ethyl ester at position 2.

- Oxo groups introduce hydrogen-bonding capacity, contrasting with the electron-deficient dichloro substituents in the target compound.

- Applications : Used in dye chemistry and as intermediates for polycyclic systems, whereas the dichloro analog is tailored for electrophilic substitution reactions in drug synthesis .

Methyl 2-(2-Chloroacetamido)-4,5-dimethylthiophene-3-carboxylate ()

- Substituents : Dimethyl groups at positions 4 and 5, a chloroacetamido group at position 2, and a methyl ester at position 3.

- Key Differences :

- The chloroacetamido group enables nucleophilic substitution or cross-coupling reactions, unlike the inert dichloro substituents in the target compound.

- Steric hindrance from dimethyl groups may reduce reactivity compared to the dichloro analog.

- Applications : Likely used in peptide mimetics or polymer precursors due to its amide functionality .

Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate ()

- Substituents: Amino group at position 2, dimethyl groups at positions 4 and 5, and an ethyl ester at position 3.

- Key Differences: The amino group enhances nucleophilicity, enabling participation in condensation reactions (e.g., Gewald synthesis), whereas dichloro groups favor electrophilic pathways. Ethyl ester vs. methyl ester affects solubility and metabolic stability.

- Applications: A key precursor for thienopyrimidines with reported anticancer and antimicrobial activities .

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile ()

- Substituents: Morpholino group at position 2, ketone at position 4, and cyano group at position 3.

- Key Differences: The partially saturated dihydrothiophene ring reduces aromaticity, altering electronic properties. The morpholino group introduces basicity and hydrogen-bonding capacity, unlike the non-polar dichloro substituents.

- Applications : Utilized in medicinal chemistry for kinase inhibitors due to its polar substituents .

Comparative Data Table

Key Research Findings

- Reactivity: Dichloro and methyl substituents in the target compound enhance stability toward hydrolysis compared to amino or hydroxyl analogs, making it suitable for harsh reaction conditions .

- Biological Activity: Chlorine atoms may improve lipophilicity and membrane permeability relative to polar morpholino or amino derivatives .

- Synthetic Utility : The methyl ester group offers a balance between reactivity (for saponification) and steric bulk, contrasting with ethyl esters in analogs .

Biological Activity

Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure with two chlorine substituents at the 4 and 5 positions, and a carboxylate ester group at the 2 position. The presence of these functional groups contributes to its unique reactivity and biological properties.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Modulation : this compound has been shown to inhibit certain enzymes, which can disrupt metabolic pathways in microorganisms and cancer cells.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Potential : Preliminary research suggests that it may inhibit the proliferation of cancer cells through modulation of signaling pathways associated with cell growth and apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell proliferation in vitro | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies

- Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of Burkholderia cepacia, a bacterium known for its resistance to antibiotics. The compound was able to hydrolyze methyl thiophene-2-carboxylate derivatives, showcasing its potential as an antimicrobial agent .

- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to significantly reduce the viability of gastric adenocarcinoma cells compared to standard chemotherapeutics like Paclitaxel .

- Autoimmune Disease Research : The compound has also been investigated for its potential therapeutic effects in autoimmune diseases. In a mouse model of systemic lupus erythematosus, it was shown to inhibit the production of autoantibodies, suggesting a possible role in treating autoimmune conditions.

Q & A

Q. What are the standard synthetic routes for Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate, and what methodological considerations ensure reproducibility?

The synthesis of substituted thiophene carboxylates typically involves cyclization or functionalization of preformed thiophene cores. For example, analogous compounds like ethyl 4,5-dichlorothiophene-2-carboxylate (CAS: 130562-97-9) are synthesized via nucleophilic substitution or esterification under anhydrous conditions . Key steps include:

- Refluxing intermediates (e.g., dichlorothiophene derivatives) with acylating agents under nitrogen to prevent oxidation.

- Purification via reverse-phase HPLC using gradients (e.g., methanol-water) to isolate high-purity products (>98%) .

- Monitoring reactions by TLC and confirming yields via mass spectrometry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety protocols derived from analogous thiophene derivatives include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (hazard class: skin/eye irritation ).

- Ventilation : Use fume hoods to mitigate respiratory exposure (specific target organ toxicity, respiratory system ).

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent contamination .

- Storage : Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Post-synthesis characterization involves:

- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methyl and carboxylate groups at δ 3.8–4.0 ppm and δ 165–170 ppm, respectively ).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretching frequencies .

- HPLC/MS : Confirm purity (>98%) and molecular weight (e.g., using ESI-MS for [M+H]+ ions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR/IR data may arise from conformational flexibility or impurities. Strategies include:

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate ).

- X-ray Crystallography : Validate structure via single-crystal diffraction using SHELX programs for refinement (e.g., SHELXL for high-resolution data ).

- Computational Modeling : Predict spectral profiles using DFT calculations (e.g., Gaussian09) to reconcile experimental vs. theoretical results.

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Challenges include:

- Crystal Twinning : Common in halogenated thiophenes; use SHELXD for initial phase determination and SHELXL for twin refinement .

- Disorder in Substituents : Apply restraints to methyl/chloro groups during refinement to reduce overfitting .

- Data Quality : Collect high-resolution data (≤0.8 Å) to resolve electron density ambiguities, particularly around the dichloro substituents.

Q. How do substituent electronic effects influence reaction optimization for derivatives of this compound?

The electron-withdrawing chloro and methyl groups impact reactivity:

- Nucleophilic Substitution : Chloro groups activate the thiophene ring toward SNAr reactions but may sterically hinder larger nucleophiles.

- Ester Hydrolysis : Methyl esters are less reactive than ethyl analogs; use LiOH/THF/water for controlled saponification .

- Catalytic Cross-Coupling : Optimize Suzuki-Miyaura reactions using Pd(PPh3)4 and boronate esters (e.g., methyl 4-hydroxy-5-(pinacolboronate)thiophene-3-carboxylate derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.